molecular formula C16H19BrN2O3S2 B4283300 1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No. B4283300
M. Wt: 431.4 g/mol
InChI Key: MVIRKHQTPUUYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperazine derivative that has been synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through several mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. The compound has also been shown to interact with various molecular targets, including ion channels and enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, the compound has been shown to modulate inflammatory pathways, leading to a reduction in inflammation. The compound has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine in lab experiments include its potent anti-cancer activity, anti-inflammatory effects, and neuroprotective effects. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine. One potential direction is to further investigate the compound's mechanism of action and molecular targets. Another direction is to explore the compound's potential in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, future research could focus on developing more effective and efficient synthesis methods for the compound. Overall, the potential therapeutic applications of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine make it an exciting area of research with many possibilities for future discoveries.

Scientific Research Applications

1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that the compound has potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S2/c1-22-14-4-2-13(3-5-14)12-18-8-10-19(11-9-18)24(20,21)16-7-6-15(17)23-16/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIRKHQTPUUYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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